Rose bengal,methyl ester
Overview
Description
Rose bengal, methyl ester is a derivative of the organic dye Rose bengal. It is known for its vibrant pink color and is widely used in various scientific and industrial applications. This compound is particularly notable for its role as a photosensitizer in photodynamic therapy and as a catalyst in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
Rose bengal, methyl ester can be synthesized through the esterification of Rose bengal with methanol. The reaction typically involves the use of a strong acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials.
Industrial Production Methods
In an industrial setting, the production of Rose bengal, methyl ester involves large-scale esterification processes. The reaction conditions are optimized to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques, such as crystallization and chromatography, ensures the efficient production of high-quality Rose bengal, methyl ester.
Chemical Reactions Analysis
Types of Reactions
Rose bengal, methyl ester undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different oxidation products.
Reduction: It can be reduced under specific conditions to yield reduced forms.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve nucleophiles like halides or amines.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of various oxidized derivatives, while reduction can yield different reduced forms of the compound.
Scientific Research Applications
Rose bengal, methyl ester has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in various organic reactions, including photoredox catalysis.
Biology: It serves as a staining agent for biological tissues and cells.
Medicine: It is employed in photodynamic therapy for the treatment of cancer and bacterial infections.
Industry: It is used in the manufacturing of dyes and pigments.
Mechanism of Action
The mechanism of action of Rose bengal, methyl ester involves its role as a photosensitizer. Upon exposure to light, it generates reactive oxygen species, such as singlet oxygen, which can induce cell damage and death. This property is exploited in photodynamic therapy to target and destroy cancer cells and bacteria.
Comparison with Similar Compounds
Similar Compounds
Eosin Y: Another photosensitizer used in photodynamic therapy.
Fluorescein: A dye used in various staining applications.
Methylene blue: A photosensitizer and dye with similar applications.
Uniqueness
Rose bengal, methyl ester is unique due to its high efficiency as a photosensitizer and its versatility in various chemical reactions. Its ability to generate reactive oxygen species under light exposure makes it particularly valuable in medical and industrial applications.
Properties
IUPAC Name |
4,5,6,7-tetrachloro-2',4',5',7'-tetraiodo-3',6'-dimethoxyspiro[2-benzofuran-3,9'-xanthene]-1-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H8Cl4I4O5/c1-32-19-7(27)3-5-17(15(19)29)34-18-6(4-8(28)20(33-2)16(18)30)22(5)10-9(21(31)35-22)11(23)13(25)14(26)12(10)24/h3-4H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NZROOYRYVRPQAF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1I)OC3=C(C(=C(C=C3C24C5=C(C(=C(C(=C5Cl)Cl)Cl)Cl)C(=O)O4)I)OC)I)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H8Cl4I4O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1001.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.